3,4-dichloro-N-3-isoxazolyl-1-benzothiophene-2-carboxamide
Übersicht
Beschreibung
3,4-dichloro-N-3-isoxazolyl-1-benzothiophene-2-carboxamide, commonly known as DIBO, is a synthetic compound that belongs to the class of benzothiophene derivatives. It is a potent and selective inhibitor of the HIV-1 replication and has been extensively studied for its antiviral properties.
Wirkmechanismus
DIBO inhibits the viral integrase enzyme by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the integration of the viral DNA into the host genome, which is necessary for the replication of the virus. As a result, the viral replication is inhibited, and the virus is unable to infect new cells.
Biochemical and Physiological Effects:
DIBO has been shown to have minimal toxicity and is well-tolerated in vivo. It has been tested in various animal models, and no significant adverse effects have been reported. DIBO has also been shown to have a long half-life, which makes it an attractive candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DIBO is its high potency and selectivity against HIV-1. It has been shown to be effective against both wild-type and drug-resistant strains of the virus. However, one of the limitations of DIBO is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of DIBO is complex and requires several steps, which can make it challenging to produce on a large scale.
Zukünftige Richtungen
There are several future directions for the research and development of DIBO. One area of interest is the optimization of the synthesis process to improve the yield and reduce the complexity of the process. Another area of interest is the development of novel formulations of DIBO that can improve its solubility and bioavailability. Additionally, there is potential for the development of DIBO-based combination therapies for the treatment of HIV-1. Finally, the antiviral properties of DIBO can be explored for the treatment of other viral infections, such as hepatitis B and C.
Conclusion:
In conclusion, DIBO is a synthetic compound that has been extensively studied for its antiviral properties, specifically its ability to inhibit the replication of HIV-1. It is a potent and selective inhibitor of the viral integrase enzyme and has minimal toxicity in vivo. Despite its limitations, DIBO has significant potential for the development of novel therapies for the treatment of HIV-1 and other viral infections.
Wissenschaftliche Forschungsanwendungen
DIBO has been extensively studied for its antiviral properties, specifically its ability to inhibit the replication of HIV-1. It has been shown to be effective against both wild-type and drug-resistant strains of the virus. DIBO works by inhibiting the viral integrase enzyme, which is essential for the replication of HIV-1.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(1,2-oxazol-3-yl)-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O2S/c13-6-2-1-3-7-9(6)10(14)11(19-7)12(17)15-8-4-5-18-16-8/h1-5H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLUVSYEHIKAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=NOC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.